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Introduction
1-Decyne, a terminal alkyne with the chemical formula C₁₀H₁₈, is a valuable building block in

organic synthesis. Its linear carbon chain and reactive terminal triple bond make it a versatile

substrate for a variety of chemical transformations, including carbon-carbon bond formation

and functional group interconversion. This guide provides a comprehensive overview of 1-
decyne, including its chemical and physical properties, spectroscopic data, detailed

experimental protocols for its synthesis and key reactions, and visualizations of experimental

workflows.

Core Data
CAS Number: 764-93-2

Molecular Structure: 1-Decyne possesses a ten-carbon aliphatic chain with a triple bond

located at the first carbon position (C-1). Its structure is represented as CH₃(CH₂)₇C≡CH.

Physicochemical Properties
The key physical and chemical properties of 1-decyne are summarized in the table below for

easy reference.
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Property Value Reference

Molecular Formula C₁₀H₁₈ [1][2]

Molecular Weight 138.25 g/mol [3]

Melting Point -44 °C [4]

Boiling Point 174 °C [4]

Density 0.766 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.427 [4]

Solubility Not miscible in water [4]

Flash Point 122 °F (50 °C) [4]

Stability

Stable, flammable,

incompatible with strong

oxidizing agents

[4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-decyne. The

following table summarizes its key spectral features.
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Spectroscopy Key Features

¹H NMR

Signals corresponding to the terminal alkyne

proton (≡C-H), the propargylic protons (-C≡C-

CH₂-), and the aliphatic chain protons.

¹³C NMR

Resonances for the two sp-hybridized carbons

of the alkyne and the eight sp³-hybridized

carbons of the octyl chain.

Infrared (IR)

Characteristic absorption bands for the terminal

alkyne C-H stretch (around 3300 cm⁻¹) and the

C≡C triple bond stretch (around 2100 cm⁻¹).

Mass Spectrometry (MS)

Molecular ion peak (M⁺) corresponding to the

molecular weight of 1-decyne, along with

characteristic fragmentation patterns.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-decyne and several of its

important chemical transformations.

Synthesis of 1-Decyne from 1-Bromooctane and Sodium
Acetylide
This protocol describes the synthesis of 1-decyne via the alkylation of sodium acetylide with 1-

bromooctane, a standard method for preparing terminal alkynes.

Reaction: CH₃(CH₂)₇Br + NaC≡CH → CH₃(CH₂)₇C≡CH + NaBr

Materials:

1-Bromooctane

Sodium acetylide

Liquid ammonia (solvent)
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Ammonium chloride (for quenching)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical

stirrer, and a gas inlet, condense liquid ammonia.

Carefully add sodium acetylide to the liquid ammonia with stirring.

Slowly add a solution of 1-bromooctane in diethyl ether to the sodium acetylide suspension.

Allow the reaction to stir for several hours, monitoring the progress by thin-layer

chromatography (TLC).

After the reaction is complete, cautiously quench the reaction by the slow addition of solid

ammonium chloride.

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

To the remaining residue, add water and extract the product with diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude

1-decyne.

Purify the crude product by distillation to yield pure 1-decyne.
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Reaction Setup Alkylation Reaction Workup and Isolation Purification

1. Condense liquid ammonia and add sodium acetylide. 2. Add 1-bromooctane solution dropwise.
3. Stir for several hours.

4. Quench with ammonium chloride.
5. Evaporate ammonia. 6. Add water and extract with diethyl ether. 7. Wash organic layers and dry. 8. Concentrate under reduced pressure. 9. Purify by distillation.

Click to download full resolution via product page

Caption: Synthesis of 1-Decyne Workflow

Sonogashira Coupling of 1-Decyne with Iodobenzene
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-

carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Reaction: CH₃(CH₂)₇C≡CH + C₆H₅I + Pd(PPh₃)₄ + CuI + Et₃N → CH₃(CH₂)₇C≡CC₆H₅

Materials:

1-Decyne

Iodobenzene

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Copper(I) iodide (CuI)

Triethylamine (Et₃N) (solvent and base)

Toluene (co-solvent, optional)

Saturated aqueous ammonium chloride (for workup)

Brine

Anhydrous magnesium sulfate

Procedure:
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To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.

Add degassed triethylamine and toluene (if used).

Add 1-decyne and iodobenzene to the reaction mixture.

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated

aqueous ammonium chloride and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Reaction Setup (Inert Atmosphere) Coupling Reaction Workup and Isolation Purification

1. Add Pd(PPh₃)₄ and CuI to flask.
2. Add degassed solvents and base.

3. Add 1-decyne and iodobenzene.
4. Stir at specified temperature. 5. Dilute with ether and wash with NH₄Cl and brine. 6. Dry organic layer and concentrate. 7. Purify by column chromatography.

Click to download full resolution via product page

Caption: Sonogashira Coupling Workflow

Hydroboration-Oxidation of 1-Decyne
Hydroboration-oxidation is a two-step reaction that converts an alkyne to a carbonyl compound.

For a terminal alkyne like 1-decyne, this reaction yields an aldehyde.[1][6]

Reaction:

CH₃(CH₂)₇C≡CH + BH₃·THF → (CH₃(CH₂)₇CH=CH)₃B

(CH₃(CH₂)₇CH=CH)₃B + H₂O₂ + NaOH → 3 CH₃(CH₂)₈CHO

Materials:
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1-Decyne

Borane-tetrahydrofuran complex (BH₃·THF)

Anhydrous tetrahydrofuran (THF)

Aqueous sodium hydroxide (NaOH)

30% Hydrogen peroxide (H₂O₂)

Diethyl ether

Saturated aqueous sodium bisulfite (for quenching excess peroxide)

Brine

Anhydrous magnesium sulfate

Procedure:

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-decyne in

anhydrous THF.

Cool the solution in an ice bath and slowly add BH₃·THF solution dropwise.

Allow the reaction to warm to room temperature and stir for several hours.

Cool the reaction mixture again in an ice bath and slowly add aqueous NaOH, followed by

the careful, dropwise addition of 30% H₂O₂.

Stir the mixture at room temperature for a few hours.

Quench any remaining peroxide by adding saturated aqueous sodium bisulfite.

Separate the layers and extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate.
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Purify the resulting decanal by distillation or column chromatography.

Hydroboration (Inert Atmosphere) Oxidation Workup and Isolation Purification
1. Dissolve 1-decyne in THF.

2. Add BH₃·THF at 0°C.
3. Stir at room temperature.

4. Add NaOH and H₂O₂ at 0°C.
5. Stir at room temperature. 6. Quench with NaHSO₃. 7. Extract, wash, and dry. 8. Concentrate. 9. Purify the aldehyde.

Click to download full resolution via product page

Caption: Hydroboration-Oxidation Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click
Chemistry)
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-

triazole is a cornerstone of "click chemistry" due to its high efficiency and reliability.[7][8]

Reaction: CH₃(CH₂)₇C≡CH + C₆H₅CH₂N₃ + Cu(I) catalyst → 1-benzyl-4-octyl-1H-1,2,3-triazole

Materials:

1-Decyne

Benzyl azide

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol/water (solvent mixture)

Diethyl ether

Brine
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Anhydrous sodium sulfate

Procedure:

In a flask, dissolve 1-decyne and benzyl azide in a 1:1 mixture of tert-butanol and water.

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II)

sulfate solution.

Stir the reaction mixture vigorously at room temperature. The reaction is often complete

within a few hours.

Dilute the reaction mixture with water and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the resulting triazole by column chromatography or recrystallization.

Reaction Setup
Cycloaddition Reaction

Workup and Isolation Purification

1. Dissolve 1-decyne and benzyl azide in t-BuOH/H₂O.
2. Add aqueous sodium ascorbate.

3. Add aqueous CuSO₄.
4. Stir at room temperature.

5. Dilute with water, extract with ether, wash, and dry. 6. Concentrate. 7. Purify the triazole.

Reaction Setup Nanoparticle Formation Isolation and Characterization

1. Combine Ru precursor and 1-decyne in a suitable solvent. 2. Decompose precursor under H₂ atmosphere at controlled temperature and pressure. 3. Isolate the stabilized Ru nanoparticles. 4. Characterize nanoparticles (e.g., TEM, XRD).

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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